molecular formula C22H16ClF2N3O B4292256 N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-(4-METHYLPHENYL)PHTHALAZIN-1-AMINE

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-(4-METHYLPHENYL)PHTHALAZIN-1-AMINE

Cat. No.: B4292256
M. Wt: 411.8 g/mol
InChI Key: GGEHJVGXZKBQMC-UHFFFAOYSA-N
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Description

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-(4-METHYLPHENYL)PHTHALAZIN-1-AMINE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phthalazin-1-amine core substituted with chloro(difluoro)methoxy and methylphenyl groups. Its distinct chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-(4-METHYLPHENYL)PHTHALAZIN-1-AMINE typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial for scaling up the synthesis while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-(4-METHYLPHENYL)PHTHALAZIN-1-AMINE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-(4-METHYLPHENYL)PHTHALAZIN-1-AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-(4-METHYLPHENYL)PHTHALAZIN-1-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-(4-METHYLPHENYL)PHTHALAZIN-1-AMINE stands out due to its combination of functional groups and core structure, which confer unique chemical properties and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in scientific research.

Properties

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-4-(4-methylphenyl)phthalazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClF2N3O/c1-14-6-8-15(9-7-14)20-18-4-2-3-5-19(18)21(28-27-20)26-16-10-12-17(13-11-16)29-22(23,24)25/h2-13H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEHJVGXZKBQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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